chemical structure and properties of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine
chemical structure and properties of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine
An In-depth Technical Guide to 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a privileged structure in drug design.[1] This guide provides a comprehensive technical overview of a specific, functionalized pyrazine derivative, 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for researchers. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic route, anticipated analytical characterization, and potential applications in modern drug discovery, particularly in the realm of kinase inhibition.
The Strategic Importance of the Pyrazine Core
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[2] This arrangement results in an electron-deficient system that influences the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its potential for forming key interactions with biological targets.[2] Numerous pyrazine-containing molecules have demonstrated significant therapeutic value, including the anti-mycobacterial agent Pyrazinamide and the proteasome inhibitor Bortezomib.[3][4] The incorporation of a pyrrolidine moiety, another common fragment in drug design, often improves aqueous solubility and provides a three-dimensional structural element that can enhance binding to protein targets.[5] The specific linkage via an ether bond in 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine presents an interesting scaffold for exploring new chemical space.
Chemical Structure and Physicochemical Properties
The core structure consists of a pyrazine ring substituted with a chlorine atom at the 2-position and a pyrrolidin-3-yloxy group at the 3-position. The chlorine atom serves as a potential metabolic blocking site and a handle for further chemical modification, such as cross-coupling reactions. The pyrrolidine ether component introduces a chiral center, offering possibilities for stereospecific interactions with target proteins.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₀ClN₃O | Provides the elemental composition. |
| Molecular Weight | 199.64 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 47 Ų | Suggests good cell permeability and potential for oral absorption.[6] |
| logP (Octanol-Water Partition Coefficient) | ~1.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for drug-likeness.[6] |
| Hydrogen Bond Donors | 1 (from the pyrrolidine N-H) | Allows for a key interaction with protein residues. |
| Hydrogen Bond Acceptors | 3 (2 pyrazine N, 1 ether O) | Provides multiple points for hydrogen bonding with biological targets. |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be advantageous for binding affinity. |
Note: These values are calculated based on the chemical structure and data from analogous compounds and serve as an estimation for guiding experimental design.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The starting materials, 2,3-dichloropyrazine and (R)- or (S)-3-hydroxypyrrolidine (or its protected form), are commercially available.
Caption: Proposed synthesis of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine.
Experimental Protocol: Nucleophilic Aromatic Substitution
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Preparation: To a solution of 3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
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Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.
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Substitution Reaction: Add a solution of 2,3-dichloropyrazine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.[7]
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Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine.
Analytical Characterization (Anticipated Results)
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two pyrazine protons (likely two doublets in the aromatic region, ~7.5-8.5 ppm) and the protons of the pyrrolidine ring, including the methine proton adjacent to the ether oxygen (~4.5-5.0 ppm) and the methylene protons.
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¹³C NMR: The carbon NMR will show four signals for the pyrazine ring carbons and three signals for the pyrrolidine carbons. The carbon bearing the chlorine will be significantly shifted.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic C-O-C stretching vibrations for the ether linkage and C-N stretching vibrations for the pyrazine and pyrrolidine rings.
Caption: Standard analytical workflow for compound validation.
Potential Applications in Drug Discovery
The 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine scaffold is a promising starting point for developing inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1] The aminopyrazine motif is known to form key hydrogen bond interactions with the hinge region of many kinases.[1]
Caption: Hypothesized binding mode in a kinase active site.
This scaffold could be particularly relevant for targeting kinases where a solvent-exposed region can be accessed by the pyrrolidine moiety. The chlorine atom provides a vector for further optimization through Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to enhance potency and selectivity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling chlorinated heterocyclic compounds should be followed.[8][9][10]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[10]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[10]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine represents a valuable, yet underexplored, chemical scaffold. Its synthesis is straightforward, and its structural features are highly amenable to the principles of modern medicinal chemistry. This guide provides a foundational understanding for researchers to synthesize, characterize, and evaluate this compound as a potential building block for novel therapeutics, particularly in the competitive field of kinase inhibitor development.
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